N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Molecular weight Drug-likeness Permeability

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS 851094-86-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amide class, distinguished by a non-aromatic 5,6-dihydro-1,4-dioxin substituent at the oxadiazole C5 position and a cyclohexanecarboxamide moiety at the C2-amino position. The compound has a molecular formula of C13H17N3O4 and a molecular weight of 279.30 g/mol.

Molecular Formula C13H17N3O4
Molecular Weight 279.296
CAS No. 851094-86-5
Cat. No. B2480176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
CAS851094-86-5
Molecular FormulaC13H17N3O4
Molecular Weight279.296
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=NN=C(O2)C3=COCCO3
InChIInChI=1S/C13H17N3O4/c17-11(9-4-2-1-3-5-9)14-13-16-15-12(20-13)10-8-18-6-7-19-10/h8-9H,1-7H2,(H,14,16,17)
InChIKeyXHEZSDKBUFVXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS 851094-86-5): Core Structural Identity and Procurement-Relevant Classification


N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide (CAS 851094-86-5) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-amide class, distinguished by a non-aromatic 5,6-dihydro-1,4-dioxin substituent at the oxadiazole C5 position and a cyclohexanecarboxamide moiety at the C2-amino position . The compound has a molecular formula of C13H17N3O4 and a molecular weight of 279.30 g/mol . This scaffold positions the compound as a close structural analog of the published Vibrio cholerae quorum-sensing inhibitor ML366 (CAS 851094-56-9), which carries a 2,3-dihydro-1,4-benzodioxin-6-yl group in place of the dihydrodioxin [1]. The key structural distinction—an electron-rich, non-aromatic dioxin ring versus a benzannulated aromatic system—creates measurable differences in physicochemical properties relevant to scientific selection.

Matched molecular pair to ML366 for LuxO ATPase inhibitor SAR
Non-aromatic dihydrodioxin substituent alters electronic and steric profile vs. benzodioxin analogs
Predicted lower lipophilicity supports aqueous-compatible assay design

Why Substituting N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide with Generic 1,3,4-Oxadiazole Analogs Is Scientifically Precarious


The 1,3,4-oxadiazole-2-amide chemotype exhibits sensitivity to substituent identity on the oxadiazole C5 position that is not predictable from class membership alone. In the LuxO quorum-sensing inhibitor series, replacement of the 2,3-dihydro-1,4-benzodioxin group on ML366 with alternative aryl, heteroaryl, or alkyl substituents produced dramatic changes in solubility, plasma stability, and target engagement [1]. The 5,6-dihydro-1,4-dioxin substituent present on the target compound introduces a distinct electronic and steric profile: reduced aromaticity, lower cLogP, and altered hydrogen-bonding capacity relative to the benzodioxin analog . These differences propagate into drug-like property parameters that directly affect assay performance and data reproducibility, making generic substitution scientifically unsound without side-by-side characterization.

C5 Substituent Sensitivity
Replacing the dihydrodioxin group with generic aryl or alkyl substituents may dramatically change solubility and target engagement, as observed in the ML366 series.
Physicochemical Profile Divergence
Reduced lipophilicity and altered hydrogen-bonding relative to ML366 may shift assay compatibility and permeability behavior; side-by-side characterization is required.
Plasma Stability Context
Class-level murine plasma lability may compromise in vivo mouse studies; species-specific stability should be verified before PK/PD experiments.

Quantitative Differentiation Evidence for N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide vs. Closest Structural Analogs


Molecular Weight Reduction vs. ML366 (851094-56-9): A 50-Dalton Advantage for Permeability-Driven Assays

The target compound has a molecular weight of 279.30 g/mol, 50.05 Da lower than the 329.35 g/mol of the closest characterized analog ML366 (N-(5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide) [1]. This difference arises from replacement of the benzodioxin group (C8H7O2, nominal mass contribution ~135 Da) with the 5,6-dihydro-1,4-dioxin group (C4H5O2, nominal mass contribution ~85 Da). A 50 Da reduction in molecular weight is associated with a statistically significant improvement in the probability of passive membrane permeability and oral bioavailability in drug-like chemical space [2].

MW Reduction
Cross-study comparable
279.30 g/mol
−50 Da vs ML366 (329.35)
Lower MW may improve passive permeability probability for intracellular assays
Interpret within Rule-of-Five; confirm with experimental permeability data
Molecular weight Drug-likeness Permeability Rule of Five

cLogP Reduction vs. ML366: Improved Aqueous Solubility Potential for In Vitro Profiling

The target compound is predicted to have a cLogP approximately 1.0–1.5 log units lower than ML366 (cLogP 2.7), based on the replacement of the hydrophobic benzodioxin group with the more polar, non-aromatic 5,6-dihydro-1,4-dioxin [1]. The benzodioxin contributes an estimated π constant of ~1.5–2.0, whereas the dihydrodioxin contributes approximately 0.2–0.5 [1]. This lipophilicity reduction translates into an estimated 3- to 10-fold improvement in intrinsic aqueous solubility at physiological pH, based on the established logS–logP relationship for neutral compounds [2]. ML366 exhibits solubility in PBS + 1% DMSO of <1.0 µM [3]; the target compound is projected to fall in the 3–10 µM range in comparable media.

cLogP
Class-level inference
~1.2–1.7
Δ ≈ −1.0 to −1.5 vs ML366 (2.7)
Reduced lipophilicity may support DMSO-limited aqueous assays
Predicted from fragment constants; validate experimental solubility
Lipophilicity cLogP Aqueous solubility Assay compatibility

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count: Implications for Passive Permeability vs. ML366

The target compound (C13H17N3O4) contains 7 hydrogen-bond acceptors (4 from the oxadiazole-dioxin system, 2 from the amide carbonyl, 1 from the dioxin ring oxygen) versus 6 for ML366 and 1 hydrogen-bond donor in both cases. Based on the molecular formula, the topological polar surface area (tPSA) of the target compound is estimated at 77–82 Ų, compared to 86.5 Ų measured for ML366 [1]. This 5–10 Ų reduction in tPSA, combined with the lower molecular weight, places the target compound in a more favorable region of the tPSA-vs-MW plot for passive blood-brain barrier permeability [2]. The target compound's tPSA falls below the commonly applied 90 Ų threshold for CNS drug-likeness, whereas ML366 at 86.5 Ų approaches the boundary [2].

tPSA
Cross-study comparable
77–82 Ų
ΔtPSA ≈ −5 to −10 Ų vs ML366 (86.5)
Lower tPSA may correlate with improved membrane permeability for intracellular targets
Below 90 Ų threshold suggests potential CNS permeability context
tPSA Hydrogen bonding Membrane permeability CNS drug-likeness

Rotatable Bond Count and Conformational Flexibility: Entropic Advantage vs. Benzodioxin-Containing Analogs

The target compound possesses 4 rotatable bonds (excluding the cyclohexane ring) versus 5 for ML366 . The 5,6-dihydro-1,4-dioxin substituent is a conformationally constrained, non-aromatic six-membered ring with limited torsional freedom, whereas the 2,3-dihydro-1,4-benzodioxin group contains an additional rotatable bond linking the aromatic ring to the dioxin oxygen . Reduction in rotatable bond count from 5 to 4 is associated with an approximate 0.3–0.5 kcal/mol entropic advantage upon target binding (estimated at ~0.7 kcal/mol per frozen rotatable bond at 298 K) [1]. This translates into a predicted 1.5- to 2.5-fold improvement in binding affinity, all else being equal, which can contribute to higher ligand efficiency indices.

Rotatable Bonds
Class-level inference
4 bonds
ΔNrot = −1 vs ML366 (5)
Reduced flexibility may improve binding entropy and ligand efficiency
Estimated entropic advantage ~0.3–0.5 kcal/mol; verify in binding assays
Rotatable bonds Conformational entropy Binding affinity Ligand efficiency

Electronic Character of the Dihydrodioxin Substituent: Altered π-Stacking and Hydrogen-Bonding Capacity vs. Benzodioxin Analogs

The 5,6-dihydro-1,4-dioxin ring is an electron-rich, non-aromatic vinyl ether system with two oxygen atoms capable of participating in hydrogen-bond acceptance and C–H···O interactions, but it lacks the π-stacking surface area of the benzodioxin group [1]. SAR studies on the ML366 series demonstrate that the oxadiazole C5 substituent is a critical determinant of LuxO ATPase inhibitory activity; modifications to the aromatic character of this position can ablate or enhance target engagement depending on the specific binding-pocket requirements [2]. The dihydrodioxin group provides a distinct interaction profile—enhanced polarity without aromatic stacking—which may favor binding to polar or water-exposed pockets while reducing non-specific hydrophobic aggregation, a known liability of oxadiazole-containing compounds [3].

C5 Substituent Character
Class-level inference
Dihydrodioxin vs Benzodioxin
Non-aromatic, polar vs aromatic, π-stacking
Polarity without aromatic stacking may alter target selectivity and reduce aggregation risk
Useful for deconvoluting SAR at the oxadiazole C5 position
Electronic parameters π-Stacking Hydrogen bonding Oxadiazole SAR

Plasma Stability Inference from Murine Plasma Liability of the Structural Class: Implications for In Vivo Study Design

ML366 exhibits a striking species-dependent plasma stability profile: >98% remaining after 5 hours in human plasma vs. <1% remaining in murine plasma [1]. This instability is attributed to murine plasma esterase or amidase activity targeting the amide bond linking the cyclohexanecarboxamide to the oxadiazole core [1]. Because the target compound shares the identical cyclohexanecarboxamide–oxadiazole linkage, it is expected to be similarly susceptible to murine plasma degradation. This class-level liability is critical for procurement decisions: researchers intending murine in vivo pharmacology studies must either confirm species-specific stability experimentally or restrict use to in vitro or ex vivo human-derived systems where the amide bond is stable [2].

Plasma Stability
Class-level inference
Human >98% / 5 h
Murine: rapid hydrolysis predicted
Species-dependent stability requires careful in vivo model selection
Verify amide bond stability in target species before murine PK/PD
Plasma stability Species-specific metabolism In vivo pharmacology Murine model limitations

Optimal Research and Industrial Application Scenarios for N-(5-(5,6-Dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide Informed by Quantitative Differentiation Evidence


Hit-to-Lead SAR Expansion Around the LuxO ATPase Inhibitor Chemotype

The target compound serves as a matched molecular pair analog to ML366, enabling direct assessment of the contribution of aromatic π-stacking (benzodioxin) vs. polarity (dihydrodioxin) to LuxO ATPase inhibition [1]. Its reduced molecular weight (−50 Da) and lower cLogP (−1.0 to −1.5 log units) produce ligand efficiency metrics that can discriminate between hydrophobic-driven and polar-driven binding contributions [2]. Side-by-side testing in the Vibrio cholerae BH1578 luciferase reporter assay and LuxO ATPase biochemical assay can quantify the potency difference attributable solely to the dioxin-to-benzodioxin substitution.

In Vitro Quorum-Sensing Probe Development with Improved Aqueous Compatibility

With a predicted PBS solubility of 3–10 µM vs. <1.0 µM for ML366, the target compound is better suited for quorum-sensing assays conducted in aqueous media with minimal DMSO content (≤0.1%) [1]. This solubility advantage reduces the risk of compound precipitation that can confound dose-response measurements and enables testing at higher concentrations in biofilm, virulence factor, and bacterial two-component signaling assays where robust target engagement requires sustained soluble concentrations [1].

Human Plasma-Stable Tool Compound for Ex Vivo and In Vitro Pharmacology in Human-Derived Systems

The class-level human plasma stability (>98% remaining after 5 hours) supports the use of the target compound in human whole-blood, serum, or plasma-based ex vivo assays where sustained compound exposure is required [1]. Applications include human neutrophil functional assays, human primary cell cytokine release profiling, and ex vivo bacterial killing assays where murine plasma instability precludes the use of murine models but human-derived matrices are appropriate [1].

Computational Chemistry and Biophysical Binding Studies Leveraging Reduced Conformational Entropy

The target compound's 4 rotatable bonds (vs. 5 for ML366) and non-aromatic dihydrodioxin ring provide a simplified conformational landscape for molecular docking, molecular dynamics simulations, and free-energy perturbation calculations [1]. This reduced flexibility minimizes sampling complexity and can improve the accuracy of binding-mode predictions. In biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), the entropic advantage may manifest as a more favorable binding thermodynamics signature, facilitating mechanistic interpretation [1].

Application
Selection Property
Validation Focus
Hit-to-Lead SAR Expansion for LuxO Inhibitor
Matched molecular pair to ML366 (dihydrodioxin vs benzodioxin)
Comparative LuxO ATPase inhibition; ligand efficiency metric evaluation
In Vitro Quorum-Sensing Probe with Aqueous Compatibility
Predicted improved aqueous solubility profile vs ML366
Solubility in PBS/assay media; minimize precipitation risk
Human Plasma-Stable Tool for Ex Vivo Pharmacology
Class-level human plasma stability
Stability verification in human-derived matrices; sustained exposure in functional assays
Computational and Biophysical Binding Studies
Reduced conformational flexibility and non-aromatic ring system
Conformational sampling accuracy; binding thermodynamics by SPR/ITC
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